2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-31-6930 involves the coupling of appropriate enol triflates and pyridine (tributyl) tin using palladium (0) as a mediator . This method has been optimized to address issues related to side product formation, such as benzopyran and benzofuran, by fine-tuning the concentration of the reaction mixture .
Industrial Production Methods
While specific industrial production methods for RO-31-6930 are not extensively documented, the efficient synthesis route involving palladium-mediated coupling suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
RO-31-6930 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and pyridine moieties .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of RO-31-6930 include enol triflates, pyridine (tributyl) tin, and palladium (0) catalysts . The reaction conditions typically involve controlled temperatures and concentrations to optimize yield and minimize side products .
Major Products Formed
The major product formed from the synthesis of RO-31-6930 is the desired potassium channel activator itself. Side products such as benzopyran and benzofuran can be minimized through careful control of reaction conditions .
Scientific Research Applications
Mechanism of Action
RO-31-6930 exerts its effects by acting as a potassium channel agonist. It specifically targets ATP-sensitive potassium channels, leading to the opening of these channels and subsequent hyperpolarization of the cell membrane . This action reduces the excitability of the cell, which can have various physiological effects, such as relaxation of smooth muscle and protection against cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Cromakalim: Another potassium channel opener with similar bronchodilator properties.
Salbutamol: A beta-adrenergic agonist with bronchodilator effects, often compared with potassium channel openers for its efficacy.
Theophylline: A methylxanthine derivative with bronchodilator properties, though less potent than RO-31-6930.
Uniqueness
RO-31-6930 is unique in its potent activation of potassium channels at relatively low concentrations, making it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
120280-37-7 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)chromene-6-carbonitrile |
InChI |
InChI=1S/C17H14N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-10H,1-2H3 |
InChI Key |
PQVILGHAVGQHRP-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
Synonyms |
2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine-1-oxide Ro 31-6930 Ro-31-6930 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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